![molecular formula C21H17BrN4O5S B2872296 2-[1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide CAS No. 912887-45-7](/img/no-structure.png)
2-[1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide is a useful research compound. Its molecular formula is C21H17BrN4O5S and its molecular weight is 517.35. The purity is usually 95%.
BenchChem offers high-quality 2-[1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors Research by Gangjee et al. (2008) highlights the potential of derivatives similar to the specified compound as dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key enzymes in the nucleotide synthesis pathway. These inhibitors are designed as antifolates, showing significant potency against both human TS and DHFR, making them promising leads for antitumor agents. The study provides a foundational approach to developing dual-acting antifolate therapies, leveraging the chemical structure for enhanced therapeutic efficacy (Gangjee, Qiu, Li, & Kisliuk, 2008).
Chemical Reactivity and Biological Evaluation Farouk, Ibrahim, and El-Gohary (2021) explored the chemical reactivity and biological evaluation of novel compounds using a core structure similar to the queried compound. Their work involved synthesizing a range of derivatives and assessing their biological activities. The study demonstrates the versatility of the chemical scaffold in generating diverse biologically active molecules, contributing to the drug discovery process by identifying new therapeutic candidates with potential antimicrobial and anticancer properties (Farouk, Ibrahim, & El-Gohary, 2021).
Antimicrobial Activity Another research direction focuses on the synthesis and evaluation of derivatives for their antimicrobial activity. Studies like those conducted by Nunna et al. (2014) and others investigate the potential of these compounds in addressing bacterial and fungal infections. These efforts underscore the importance of chemical modifications to enhance antimicrobial efficacy, providing valuable insights into the development of new antimicrobial agents (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).
Anticancer Agents The compound's framework has also been utilized in the design and synthesis of anticancer agents. Studies reveal its adaptability in creating molecules with potential anticancer activities, highlighting the role of structural optimization in targeting specific cancer types or pathways. These investigations contribute to the expanding arsenal of anticancer drugs, with the aim of improving treatment outcomes and minimizing side effects (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
properties
CAS RN |
912887-45-7 |
|---|---|
Product Name |
2-[1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide |
Molecular Formula |
C21H17BrN4O5S |
Molecular Weight |
517.35 |
IUPAC Name |
N-(4-bromophenyl)-2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H17BrN4O5S/c22-13-3-5-14(6-4-13)24-18(28)12-25-16-7-9-32-19(16)20(29)26(21(25)30)11-17(27)23-10-15-2-1-8-31-15/h1-9H,10-12H2,(H,23,27)(H,24,28) |
InChI Key |
BLAJWMDOVWPUPX-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2872216.png)
![diethyl 1-(1-{[(2,5-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2872217.png)
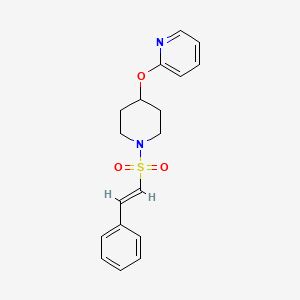
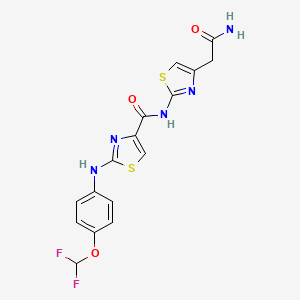
![5-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide](/img/structure/B2872221.png)
![3-[(2,5-dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2872223.png)
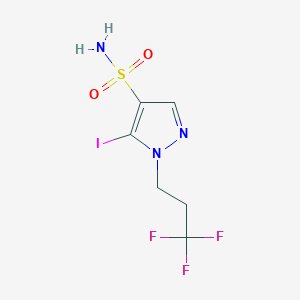
![4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile](/img/structure/B2872226.png)
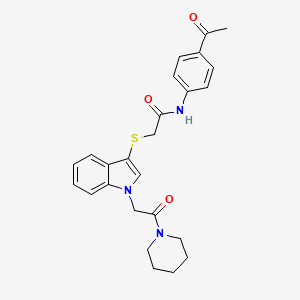
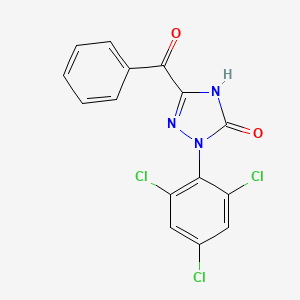
![Ethyl 2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2872231.png)
![N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2872233.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2872235.png)